molecular formula C13H18N2O3 B7975521 2-Ethoxy-3-(morpholine-4-carbonyl)aniline

2-Ethoxy-3-(morpholine-4-carbonyl)aniline

Cat. No.: B7975521
M. Wt: 250.29 g/mol
InChI Key: NBLUXVCKLQPTPD-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(morpholine-4-carbonyl)aniline is an organic compound that features a morpholine ring attached to an aniline core, with an ethoxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(morpholine-4-carbonyl)aniline typically involves the following steps:

    Formation of the Aniline Core: The starting material, 2-ethoxyaniline, is prepared through the ethoxylation of aniline.

    Introduction of the Morpholine Group: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting 2-ethoxyaniline with morpholine-4-carbonyl chloride under basic conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(morpholine-4-carbonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Ethoxy-3-(morpholine-4-carbonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and morpholine ring can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-(morpholine-4-carbonyl)aniline
  • 2-Methoxy-3-(morpholine-4-carbonyl)aniline
  • 2-Ethoxy-3-(piperidine-4-carbonyl)aniline

Uniqueness

2-Ethoxy-3-(morpholine-4-carbonyl)aniline is unique due to the specific positioning of the ethoxy and morpholine groups, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and selectivity.

Properties

IUPAC Name

(3-amino-2-ethoxyphenyl)-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-18-12-10(4-3-5-11(12)14)13(16)15-6-8-17-9-7-15/h3-5H,2,6-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLUXVCKLQPTPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1N)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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